2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone
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Overview
Description
2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone is a chemical compound with the molecular formula C12H16N4OS and a molecular weight of 264.35 g/mol It is known for its unique structure, which includes a pyrrolidine ring and a thiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone typically involves the reaction of 2-hydroxy-4-(1-pyrrolidinyl)benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of substituted benzaldehyde derivatives .
Scientific Research Applications
2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(1-pyrrolidinyl)benzaldehyde
- Thiosemicarbazide
- 4-(1-Pyrrolidinyl)benzaldehyde
Uniqueness
2-Hydroxy-4-(1-pyrrolidinyl)benzaldehydethiosemicarbazone is unique due to its combined structural features of a pyrrolidine ring and a thiosemicarbazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[(Z)-(2-hydroxy-4-pyrrolidin-1-ylphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c13-12(18)15-14-8-9-3-4-10(7-11(9)17)16-5-1-2-6-16/h3-4,7-8,17H,1-2,5-6H2,(H3,13,15,18)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWHXTHMJJBYDO-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=NNC(=S)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=C(C=C2)/C=N\NC(=S)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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